molecular formula C22H24O4S B1336273 Elafibranor CAS No. 824932-88-9

Elafibranor

货号 B1336273
CAS 编号: 824932-88-9
分子量: 384.5 g/mol
InChI 键: AFLFKFHDSCQHOL-IZZDOVSWSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Elafibranor, also known as GFT505, is a multimodal and pluripotent medication primarily used for the treatment of atherogenic dyslipidemia in overweight patients with or without diabetes . It is an oral treatment that acts on the three sub-types of peroxisome proliferator-activated receptor (PPAR), namely PPARα, PPARγ, and PPARδ, with a preferential action on PPARα .


Molecular Structure Analysis

Elafibranor has a chemical formula of C22H24O4S and an average molecular weight of 384.49 . It belongs to the class of organic compounds known as retrochalcones .


Chemical Reactions Analysis

Elafibranor is an oral treatment that acts on the three sub-types of PPAR (PPARα, PPARγ, PPARδ) with a preferential action on PPARα . It has a sophisticated mechanism of action, able to differentially recruit cofactors to the nuclear receptor, which subsequently leads to differential regulation of genes and biological effects .


Physical And Chemical Properties Analysis

Elafibranor has a chemical formula of C22H24O4S and an average molecular weight of 384.49 . More detailed physical and chemical properties would typically be determined in a laboratory setting.

科学研究应用

Elafibranor in Nonalcoholic Steatohepatitis (NASH) Treatment

Elafibranor, recognized as an agonist of the peroxisome proliferator-activated receptor-α and peroxisome proliferator-activated receptor-δ, has been studied for its efficacy in treating nonalcoholic steatohepatitis (NASH). Clinical trials have demonstrated its potential in resolving NASH without worsening fibrosis. It has been observed to improve insulin sensitivity, glucose homeostasis, lipid metabolism, and reduce inflammation in patients with NASH (Ratziu et al., 2016)。Westerouen van Meeteren等人(2020年)还指出Elafibranor在改善NASH进展的关键驱动因素,如胰岛素抵抗和血清脂质正常化方面的有效性(Westerouen van Meeteren et al., 2020)

Comparative Studies with Other Therapies

涉及Elafibranor和其他疗法(如利拉鲁肽)的比较研究已进行,以了解它们对肝脏健康的不同影响。这些研究突出了Elafibranor在治疗肝脏疾病中的独特途径(Perakakis et al., 2021)

Meta-Analytical Assessments

通过系统评价和荟萃分析进一步验证了Elafibranor的有效性,强调了其在改善患有肝脏异常的患者的各种代谢参数中的作用,特别是在脂质代谢异常的背景下(Malik et al., 2021)

Combination Therapies

研究探讨了将Elafibranor与其他药物(如奥贝胆酸)结合治疗NASH的有效性。这些调查揭示了这些组合在改善肝脏组织学和代谢终点方面的附加益处(Roth et al., 2019)

Primary Biliary Cholangitis (PBC)的潜力

Elafibranor还被研究用于治疗对乌司酸反应不完全的原发性胆汁性胆管炎(PBC)患者。这项研究突出了Elafibranor在显著降低PBC患者碱性磷酸酶水平和其他疾病活动标志方面的作用(Schattenberg et al., 2021)

动物研究和疾病建模

动物研究对于理解Elafibranor的作用至关重要。在NASH的饮食诱导性肥胖小鼠模型中的研究显示了该药物对减少脂肪变性和肝脏炎症的影响,为潜在的人类应用提供了见解(van den Hoek et al., 2021)。此外,Tsai等人(2019年)探讨了Elafibranor对NASH小鼠慢性肾病进展的影响,进一步拓宽了其治疗应用范围(Tsai et al., 2019)

转录组分析

转录组研究,如Boeckmans等人(2019年)进行的研究,为Elafibranor在各种NASH体外模型中的作用的分子机制提供了见解。这有助于理解其在肝脏疾病管理中的更广泛影响(Boeckmans et al., 2019)

药物开发和临床试验

Elafibranor在临床试验中的历程及其在NAFLD/NASH各种药物疗法中的作用已经得到全面审查,为其临床有效性和安全性提供了全面见解(Sumida & Yoneda, 2017)

对保留射血分数心力衰竭(HFpEF)的影响

对叙利亚金黄仓鼠的研究表明,Elafibranor不仅改善饮食诱导的NASH,还改善了相关的保留射血分数(HFpEF)心力衰竭,突显了其潜在的心血管益处 (Briand et al., 2021)

未来方向

Elafibranor has shown promise in clinical trials and has been granted priority review for New Drug Application (NDA) by the US Food and Drug Administration (FDA) for the treatment of primary biliary cholangitis (PBC), a rare cholestatic liver disease . The target FDA PDUFA date under priority review is June 10, 2024 . The European Medicines Agency (EMA) has also validated the Marketing Authorization Application (MAA) for elafibranor . These developments suggest that elafibranor could potentially be the first novel second-line treatment for PBC in nearly a decade .

属性

IUPAC Name

2-[2,6-dimethyl-4-[(E)-3-(4-methylsulfanylphenyl)-3-oxoprop-1-enyl]phenoxy]-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24O4S/c1-14-12-16(13-15(2)20(14)26-22(3,4)21(24)25)6-11-19(23)17-7-9-18(27-5)10-8-17/h6-13H,1-5H3,(H,24,25)/b11-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFLFKFHDSCQHOL-IZZDOVSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC(C)(C)C(=O)O)C)C=CC(=O)C2=CC=C(C=C2)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1OC(C)(C)C(=O)O)C)/C=C/C(=O)C2=CC=C(C=C2)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601045330
Record name Elafibranor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601045330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

GFT505 is an oral treatment that acts on the 3 sub-types of PPAR (PPARa, PPARg, PPARd) with a preferential action on PPARa. It has a sophisticated mechanism of action. It is able to differentially recruit cofactors to the nuclear receptor, which subsequently lead to differential regulation of genes and biological effect. Therefore, the ability to identify and profile the activity of selective nuclear receptor modulator (SNuRMs) is a powerful approach to select innovative drug candidates with improved efficacy and diminished side effects. These pluripotent and multimodal molecules have significant positive effects on obesity, insulin-resistance and diabetes, atherosclerosis, inflammation, and the lipid triad (increasing of HDL cholesterol, lowering of triglycerides and LDL cholesterol).
Record name Elafibranor
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05187
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Elafibranor

CAS RN

923978-27-2, 824932-88-9
Record name 2-[2,6-Dimethyl-4-[(1E)-3-[4-(methylthio)phenyl]-3-oxo-1-propen-1-yl]phenoxy]-2-methylpropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=923978-27-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Elafibranor [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0824932889
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Elafibranor [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0923978272
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Elafibranor
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05187
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Elafibranor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601045330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[2,6-dimethyl-4-[(1E)-3-[4-(methylthio)phenyl]-3-oxo-1-propen-1-yl]phenoxy]-2-methylpropanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ELAFIBRANOR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2J3H5C81A5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Elafibranor
Reactant of Route 2
Reactant of Route 2
Elafibranor
Reactant of Route 3
Reactant of Route 3
Elafibranor
Reactant of Route 4
Reactant of Route 4
Elafibranor
Reactant of Route 5
Reactant of Route 5
Elafibranor
Reactant of Route 6
Elafibranor

Citations

For This Compound
2,230
Citations
V Ratziu, SA Harrison, S Francque, P Bedossa… - Gastroenterology, 2016 - Elsevier
… Elafibranor is an agonist of the peroxisome proliferator−activated receptor-α and peroxisome proliferator−activated receptor-δ. Elafibranor … and efficacy of elafibranor in an international, …
Number of citations: 050 www.sciencedirect.com
MJ Westerouen Van Meeteren, JPH Drenth… - Expert Opinion on …, 2020 - Taylor & Francis
… of elafibranor for the treatment of nonalcoholic steatohepatitis and fibrosis. Expert opinion: Current data support an effect of elafibranor … disease stages of elafibranor and other drugs in …
Number of citations: 72 www.tandfonline.com
JM Schattenberg, A Pares, KV Kowdley… - Journal of …, 2021 - Elsevier
Background & Aims Patients with primary biliary cholangitis (PBC) who have an incomplete response to ursodeoxycholic acid remain at risk of disease progression. We investigated the …
Number of citations: 85 www.sciencedirect.com
A Malik, M Nadeem, MI Malik - Clinical Journal of Gastroenterology, 2021 - Springer
… We found that elafibranor significantly reduced the levels of ALT {MD = − 4.60 [− 8.17, − 1.04], (P = 0.01)}, GGT {MD = − 16.57 [− 26.59, − 6.56], (P < 0.01)}, TC {MD = − 0.37 [− 0.66, − …
Number of citations: 8 link.springer.com
KV Kowdley, CL Bowlus, C Levy… - … England Journal of …, 2023 - Mass Medical Soc
… in 15% of the patients in the elafibranor group and in none of the … pruritus (44 patients in the elafibranor group and 22 in the … occurred more frequently with elafibranor than with placebo …
Number of citations: 3 www.nejm.org
S Kamata, A Honda, R Ishikawa, M Akahane, A Fujita… - Antioxidants, 2023 - mdpi.com
… In contrast, elafibranor induced transactivation and coactivator recruitment (not thermal stability) of all PPAR subtypes, but the PPARδ/γ-LBD–elafibranor cocrystals were not obtained. …
Number of citations: 1 www.mdpi.com
N Perakakis, K Stefanakis, M Feigh, SS Veidal… - Liver …, 2021 - Wiley Online Library
Background & Aims This study aimed to assess and compare the effects of the GLP‐1 analog liraglutide and the PPARα/δ agonist elafibranor on liver histology and their impact on …
Number of citations: 24 onlinelibrary.wiley.com
NP Goyal, A Mencin, KP Newton, J Durelle… - Journal of Pediatric …, 2023 - journals.lww.com
… To date, elafibranor has been well tolerated with few … of elafibranor, elafibranor may be a treatment option for children with NASH. We hypothesized that oral administration of elafibranor …
Number of citations: 2 journals.lww.com
F Briand, C Heymes, L Bonada… - Clinical and …, 2020 - Wiley Online Library
The long duration of animal models represents a clear limitation to quickly evaluate the efficacy of drugs targeting nonalcoholic steatohepatitis (NASH). We, therefore, developed a rapid …
Number of citations: 8 ascpt.onlinelibrary.wiley.com
M Zhang, E Barroso, M Ruart, L Peña… - Biomedicine & …, 2023 - Elsevier
… Here, we examined the effects of elafibranor in … elafibranor treatment ameliorated steatosis, inflammation, and fibrogenesis in the livers of CD-HFD-fed mice. Unexpectedly, elafibranor …
Number of citations: 3 www.sciencedirect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。